Lipophilicity Modulation: XLogP3-AA Comparison with Unsubstituted 2-Morpholinopyrimidine
The N,6-dimethyl substitution reduces lipophilicity relative to the unsubstituted 2-morpholin-4-ylpyrimidin-4-amine core. This alteration impacts membrane permeability and solubility profiles, directly influencing cellular assay performance and formulation considerations [1][2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-Morpholin-4-ylpyrimidin-4-amine (predicted XLogP3-AA) |
| Quantified Difference | Approximately 0.4 log units lower |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower logP value correlates with improved aqueous solubility and reduced non-specific binding, which can be a critical selection criterion for cellular assays or in vivo studies where solubility-limited exposure is a concern.
- [1] PubChem. N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CID 697248). National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Morpholin-4-ylpyrimidin-4-amine (CID 2773341). National Center for Biotechnology Information. View Source
